molecular formula C17H13FN4OS2 B293479 6-[(4-Fluorophenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Fluorophenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293479
M. Wt: 372.4 g/mol
InChI Key: HWVICCKQHOSDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Fluorophenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolo-thiadiazole family and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Additionally, this compound has been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 6-[(4-Fluorophenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a range of biochemical and physiological effects. This compound has been found to exhibit potent anti-cancer activity, antibacterial and antifungal properties, and anti-inflammatory effects. Additionally, this compound has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-[(4-Fluorophenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research and development of 6-[(4-Fluorophenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new anti-cancer drugs based on this compound. Additionally, this compound may be further studied for its antibacterial and antifungal properties, with the aim of developing new antibiotics. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 6-[(4-Fluorophenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process. The first step involves the reaction of 4-fluorobenzyl alcohol with thionyl chloride to yield 4-fluorobenzyl chloride. This is followed by the reaction of 4-fluorobenzyl chloride with sodium azide to yield 4-azidobenzyl chloride. The next step involves the reaction of 4-azidobenzyl chloride with potassium thiocyanate to yield 4-thiocyanatobenzyl azide. This compound is then reacted with phenylsulfanylacetic acid to yield 6-[(4-Fluorophenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-[(4-Fluorophenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a range of potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C17H13FN4OS2

Molecular Weight

372.4 g/mol

IUPAC Name

6-[(4-fluorophenoxy)methyl]-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4OS2/c18-12-6-8-13(9-7-12)23-10-16-21-22-15(19-20-17(22)25-16)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

HWVICCKQHOSDHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F

Origin of Product

United States

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